3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid
Overview
Description
3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications
1. Co-Crystal Formation
Research by Lemmerer and Bourne (2012) explores the formation of co-crystals using benzoic acid derivatives. They demonstrate the assembly of molecules into chains via hydrogen bonds, with benzoic acid molecules playing a key role. This study indicates the potential of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid in co-crystal engineering and its importance in hydrogen bonding interactions (Lemmerer & Bourne, 2012).
2. Photophysical Properties in Coordination Polymers
Sivakumar et al. (2011) investigated lanthanide-based coordination polymers assembled from derivatives of benzoic acid, including this compound. Their research highlights the photophysical properties of these compounds, suggesting the potential use of this compound in developing materials with unique optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
3. Conducting Polymer Synthesis
G. Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, which is structurally related to this compound. Their findings open up possibilities for using similar compounds in the synthesis of conducting polymers with low oxidation potentials, beneficial for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
4. Metal Oxide Surface Applications
Nakhle et al. (1999) synthesized a derivative of this compound, demonstrating its use as a metal oxide surface bivalent anchor. This study implies the potential of such compounds in binding to metal oxide surfaces, which is crucial in material science, especially in surface modification and sensor technology (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).
Properties
IUPAC Name |
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-3-1-5-16(13)11-7-10(15(20)21)8-12(9-11)17-6-2-4-14(17)19/h7-9H,1-6H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRROGZLIIZBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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